molecular formula C12H15ClN2O3 B14908921 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate

Cat. No.: B14908921
M. Wt: 270.71 g/mol
InChI Key: AQFXCJLXTNHPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is a chemical compound with a molecular formula of C11H15ClN2O3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an isopropylamino group, an oxoethyl group, and a chlorobenzoate moiety.

Preparation Methods

The synthesis of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with isopropylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 3-amino-4-chlorobenzoate

InChI

InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)8-3-4-9(13)10(14)5-8/h3-5,7H,6,14H2,1-2H3,(H,15,16)

InChI Key

AQFXCJLXTNHPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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